molecular formula C12H16BFO5S B6212988 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate CAS No. 2075724-11-5

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate

Cat. No.: B6212988
CAS No.: 2075724-11-5
M. Wt: 302.13 g/mol
InChI Key: ZIQXAGFNMOTODH-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate is an organoboron compound that features a boron atom within a dioxaborolane ring and a phenyl group substituted with a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with sulfur tetrafluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfur tetrafluoride. The general reaction scheme is as follows:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid+Sulfur tetrafluoride4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate\text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid} + \text{Sulfur tetrafluoride} \rightarrow \text{this compound} 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid+Sulfur tetrafluoride→4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reactant purity to ensure high yield and product quality. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfurofluoridate group can be substituted with other nucleophiles.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.

    Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include phenyl amines, phenyl ethers, or phenyl thioethers.

    Oxidation Products: Boronic acids or borates.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of new materials with unique properties.

    Medicinal Chemistry: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate involves the interaction of its functional groups with specific molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the sulfurofluoridate group can undergo substitution reactions. These interactions enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate is unique due to the presence of both a boron-containing dioxaborolane ring and a sulfurofluoridate group. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

2075724-11-5

Molecular Formula

C12H16BFO5S

Molecular Weight

302.13 g/mol

IUPAC Name

2-(4-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-5-7-10(8-6-9)17-20(14,15)16/h5-8H,1-4H3

InChI Key

ZIQXAGFNMOTODH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OS(=O)(=O)F

Purity

95

Origin of Product

United States

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